2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid
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Overview
Description
2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is a compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol It is known for its unique structure, which includes a seven-membered azepane ring with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a cyclic anhydride, followed by hydrolysis and purification steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the azepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents and temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxoazepan-4-yl)acetic acid: Similar structure but with different positioning of functional groups.
2-(2-oxoazepan-3-yl)acetic acid: Another structural isomer with distinct properties.
Uniqueness
2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h6,10H,1-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWHOXKTCSOLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C(C1)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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